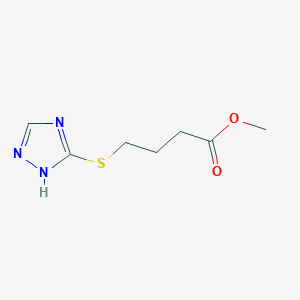
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is a member of the triazole family and is commonly referred to as MTBS.
Wirkmechanismus
The mechanism of action of MTBS is not fully understood. However, it is believed to work by inhibiting various enzymes and metabolic pathways in cells. In cancer cells, MTBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungal cells, MTBS has been found to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects
MTBS has been found to have various biochemical and physiological effects. In cancer cells, MTBS has been shown to induce apoptosis, or programmed cell death. It has also been found to inhibit the expression of various genes involved in cell proliferation and angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
In fungal cells, MTBS has been found to disrupt the integrity of the cell membrane, leading to cell death. It has also been shown to inhibit the growth of fungal hyphae, the thread-like structures that allow fungi to penetrate and infect plant tissues.
Vorteile Und Einschränkungen Für Laborexperimente
MTBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a broad spectrum of activity against various cancer cells and plant pathogens, making it a versatile compound for studying different diseases.
However, there are also some limitations to using MTBS in lab experiments. It has been found to be toxic to some normal cells, which can limit its potential use in cancer therapy. It also has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on MTBS. One area of interest is the development of novel derivatives of MTBS with improved activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MTBS in more detail, to better understand its effects on cancer cells and plant pathogens. Additionally, the potential use of MTBS as a biopesticide in organic farming is an area of interest that warrants further investigation.
Conclusion
In conclusion, MTBS is a chemical compound with potential applications in the field of medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MTBS is needed to fully understand its potential as a therapeutic agent and biopesticide.
Synthesemethoden
The synthesis of MTBS involves the reaction of 1H-1,2,4-triazole-5-thiol with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide. The product is then purified by column chromatography to obtain pure MTBS.
Wissenschaftliche Forschungsanwendungen
MTBS has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, MTBS has been found to have antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MTBS has also been found to have potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
In agriculture, MTBS has been studied for its potential use as a fungicide and herbicide. It has been found to be effective against various plant pathogens, including Fusarium graminearum, which causes Fusarium head blight in wheat and other cereal crops. MTBS has also been shown to have herbicidal activity against various weeds, including barnyardgrass and goosegrass.
Eigenschaften
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-6(11)3-2-4-13-7-8-5-9-10-7/h5H,2-4H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFGETWVTKQHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
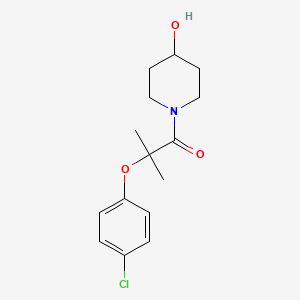
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
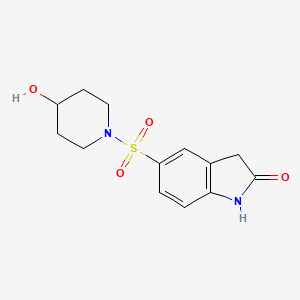
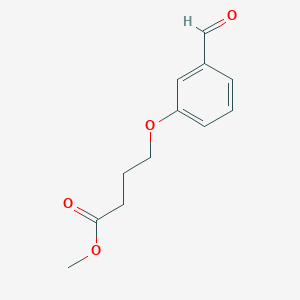
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)
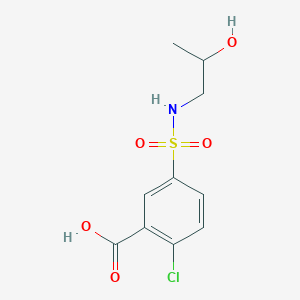
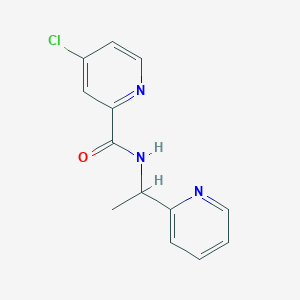
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)